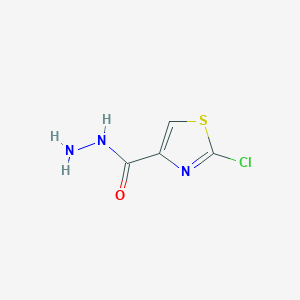2-chloro-1,3-thiazole-4-carbohydrazide
CAS No.: 70205-43-5
Cat. No.: VC12026282
Molecular Formula: C4H4ClN3OS
Molecular Weight: 177.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70205-43-5 |
|---|---|
| Molecular Formula | C4H4ClN3OS |
| Molecular Weight | 177.61 g/mol |
| IUPAC Name | 2-chloro-1,3-thiazole-4-carbohydrazide |
| Standard InChI | InChI=1S/C4H4ClN3OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9) |
| Standard InChI Key | IQSJNKZETCSOKX-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(S1)Cl)C(=O)NN |
| Canonical SMILES | C1=C(N=C(S1)Cl)C(=O)NN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Chloro-1,3-thiazole-4-carbohydrazide consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Key substituents include:
-
Chlorine at position 2, enhancing electrophilic reactivity.
-
Carbohydrazide (-CONHNH₂) at position 4, enabling nucleophilic and cyclization reactions.
The molecular formula is C₄H₄ClN₃OS, with a molecular weight of 193.61 g/mol. While no direct experimental data for this compound exists in the provided sources, analogous structures such as 2-chloro-1,3-thiazole-4-carboxamide (C₄H₃ClN₂OS, MW 162.60 g/mol) and 2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide (C₁₁H₇ClF₃N₃OS, MW 321.71 g/mol) validate the stability of thiazole-carbohydrazide hybrids.
Spectral and Computational Data
Hypothetical predictions based on related compounds suggest:
-
IR Spectroscopy: Strong absorption bands for N-H (3300–3200 cm⁻¹), C=O (1680–1650 cm⁻¹), and C-Cl (750–550 cm⁻¹).
-
NMR Spectroscopy:
-
¹H NMR: δ 8.5–9.0 ppm (NH₂ protons), δ 7.2–7.8 ppm (thiazole C-H).
-
¹³C NMR: δ 160–170 ppm (C=O), δ 140–150 ppm (thiazole C-2 and C-4).
-
Synthetic Methodologies
Conventional Synthesis
The synthesis of thiazole-carbohydrazides typically involves:
-
Formation of Thiazole Core: Cyclization of thioureas with α-halo ketones or esters .
-
Carbohydrazide Introduction: Reaction of thiazole-4-carboxylic acid derivatives with hydrazine hydrate.
For example, 2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazide was synthesized by refluxing 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid with hydrazine hydrate in ethanol . Adapting this method, 2-chloro-1,3-thiazole-4-carbohydrazide could be synthesized via:
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction efficiency. In a study by Landage et al., thiazolyl carbohydrazides were synthesized in 3–4 minutes at 450 W, achieving yields >85% compared to 60–70% under conventional reflux . This method minimizes side reactions and is scalable for industrial applications.
Chemical Reactivity and Derivatives
Cyclization to 1,3,4-Oxadiazoles
Carbohydrazides are pivotal precursors for 1,3,4-oxadiazoles, which exhibit antimicrobial and anticancer activities. Using dehydrating agents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC), cyclization occurs under neutral conditions :
This reaction proceeds via intermediate formation of an acylhydrazide, followed by intramolecular cyclization.
Condensation Reactions
The carbohydrazide group undergoes condensation with aldehydes to form Schiff bases, which are intermediates in drug design. For instance, reaction with aromatic aldehydes yields thiazolyl benzylidene carbohydrazides :
Future Directions
-
Optimization of Microwave Synthesis: Scaling up reactions while maintaining yield and purity.
-
Biological Screening: Evaluating antimicrobial, antifungal, and anticancer activities of derivatives.
-
Computational Studies: DFT calculations to predict reactivity and ADMET profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume